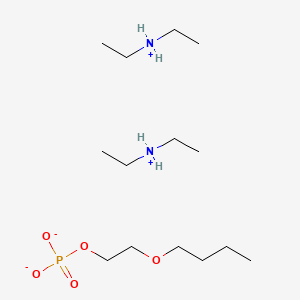

2-Butoxyethyl phosphate;diethylazanium

Description

Classification and Chemical Structural Motifs of 2-Butoxyethyl phosphate (B84403);diethylazanium

The structure of 2-butoxyethyl phosphate;diethylazanium places it at the intersection of several important classes of chemical compounds, each contributing to its potential physicochemical properties.

The anionic component, 2-butoxyethyl phosphate, categorizes the compound within the family of alkyl phosphate esters. wikipedia.org These are organic derivatives of phosphoric acid where one or more acidic protons are replaced by alkyl groups. cdc.gov Alkyl phosphate esters are a diverse group of compounds used as flame retardants, plasticizers, surfactants, lubricants, and wetting agents. nih.gov

The 2-butoxyethyl group itself is significant, containing both a flexible butyl chain and an ether linkage. This structure is known to impart properties such as good solvency, low volatility, and efficacy as a coalescing agent in polymer emulsions, as seen in the related compound tris(2-butoxyethyl) phosphate (TBEP). thegoodscentscompany.com The presence of this group in the anion suggests that this compound could exhibit surfactant properties and function as a plasticizer or leveling aid.

The compound is fundamentally a salt formed between an organic amine and a phosphoric acid ester. The cation, diethylazanium or diethylammonium (B1227033) ((CH₃CH₂)₂NH₂⁺), results from the protonation of diethylamine (B46881). nih.gov Salts of this nature, broadly termed organoammonium phosphates, combine the features of an organic cation with a phosphate-based anion. wikipedia.orgbyjus.com The ionic bond between the bulky organic cation and the phosphate anion generally results in a non-volatile substance with greater thermal stability than its parent amine and acid precursors.

With a melting point below 100°C, salts are often classified as ionic liquids (ILs). nih.gov this compound possesses the archetypal structure of an IL: a relatively large, asymmetric organic cation paired with an organic or inorganic anion. nih.gov The asymmetry and distributed charge of the ions can disrupt efficient crystal lattice packing, leading to a low melting point. rsc.org

Phosphate-based anions are increasingly used to create functional ILs. ssrn.commadridge.org These materials are explored for a wide range of applications, including as lubricants, electrolytes, and solvents for biopolymers. rsc.orgalliedacademies.orgnih.gov The combination of a phosphonium (B103445) or ammonium (B1175870) cation with an organophosphate anion has been shown to yield effective anti-wear additives for lubricants. nih.govosti.gov Depending on its melting point, this compound could be considered a protic ionic liquid, formed by proton transfer from a Brønsted acid to a Brønsted base. nih.gov

| Identifier | Information |

|---|---|

| Systematic Name | This compound |

| Anion | 2-Butoxyethyl phosphate |

| Cation | Diethylazanium (Diethylammonium) |

| Compound Type | Organoammonium Phosphate Salt |

Historical Trajectories of Research on Analogous Phosphate Esters and Ionic Compounds

Research into the components of this compound has followed distinct but converging paths. The synthesis of organophosphates dates back to the mid-19th century, with the first synthesis of triethyl phosphate reported in 1848. nih.gov The development of more efficient synthetic methods, such as the Williamson ether synthesis, accelerated research in this area. nih.gov Throughout the 20th century, phosphate esters were developed for a wide array of industrial applications, including as flame retardants and hydraulic fluids, often as replacements for more hazardous compounds like polychlorinated biphenyls (PCBs). nih.gov

The field of ionic liquids, while having early precursors, saw a surge of interest in the late 20th and early 21st centuries. rsc.org Researchers recognized that by varying the cation and anion, they could tune the physicochemical properties of the resulting salt for specific tasks, leading to the concept of "designer solvents." nih.gov More recently, these two fields have intersected, with a growing focus on creating phosphate-based ionic liquids that combine the desirable properties of ILs (e.g., low vapor pressure, high thermal stability) with the functionality of organophosphates (e.g., lubricity, flame retardancy). ssrn.comosti.gov

Current Research Landscape and Definable Gaps Pertaining to this compound

The current research landscape is rich with studies on both organophosphate functional materials and ammonium-based ionic liquids. Phosphate anions are being actively investigated for their ability to passivate defects in perovskite solar cells, act as electrolytes, and serve as highly effective anti-wear additives in lubricants. ssrn.comresearchgate.netresearchgate.net The structure of the organic cation is also recognized as a critical factor, influencing properties like oil solubility, viscosity, and thermal stability. nih.govosti.gov

Despite this extensive contextual research, there is a clear and definable gap in the scientific literature concerning the specific compound this compound. There is a lack of published data on its fundamental physicochemical properties, such as:

Melting point and glass transition temperature

Thermal stability

Viscosity and density

Ionic conductivity

Without this foundational data, its potential applications remain speculative. Future research would be necessary to characterize the compound and evaluate its performance in areas suggested by its structure, such as a surfactant, flame retardant, plasticizer, or functional ionic liquid for lubrication or electrochemical applications.

| Structural Feature | Component | Potential Implication/Function |

|---|---|---|

| Phosphate Ester Group | Anion | Flame retardancy, lubricity, plasticizing effect. |

| 2-Butoxyethyl Group | Anion | Surfactant properties, solvency, coalescing aid. |

| Diethylammonium Group | Cation | Formation of a salt, potential for low melting point. nih.govrsc.org |

| Ionic Salt Structure | Overall | Low volatility, thermal stability, potential as an ionic liquid. nih.gov |

Structure

3D Structure of Parent

Properties

CAS No. |

64051-23-6 |

|---|---|

Molecular Formula |

C14H37N2O5P |

Molecular Weight |

344.43 g/mol |

IUPAC Name |

2-butoxyethyl phosphate;diethylazanium |

InChI |

InChI=1S/C6H15O5P.2C4H11N/c1-2-3-4-10-5-6-11-12(7,8)9;2*1-3-5-4-2/h2-6H2,1H3,(H2,7,8,9);2*5H,3-4H2,1-2H3 |

InChI Key |

TWNWJKJGZUUOKS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCCOP(=O)([O-])[O-].CC[NH2+]CC.CC[NH2+]CC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformation Pathways

Strategies for the Laboratory Synthesis of 2-Butoxyethyl phosphate (B84403);diethylazanium

The creation of 2-Butoxyethyl phosphate;diethylazanium is conceptually approached through two distinct and sequential chemical transformations: first, the synthesis of the 2-butoxyethyl phosphate moiety, and second, its subsequent reaction with diethylamine (B46881) to generate the corresponding diethylazanium salt.

Esterification Reactions for Phosphate Moiety Formation

The initial step in the synthesis is the formation of 2-butoxyethyl phosphate, a monoalkyl phosphate ester. This is typically achieved through the reaction of 2-butoxyethanol (B58217) with a suitable phosphorylating agent. Several methods are commonly employed for the synthesis of monoalkyl phosphates, each with its own advantages and disadvantages regarding reagent handling, reaction conditions, and product distribution. google.comgoogle.com

Common phosphorylating agents include phosphorus pentoxide (P₂O₅), pyrophosphoric acid (H₄P₂O₇), and phosphoryl chloride (POCl₃). google.comacs.orgguidechem.comsciencemadness.org

Using Phosphorus Pentoxide (P₂O₅): This method involves reacting the alcohol, 2-butoxyethanol, directly with P₂O₅. The reaction is complex and often yields a mixture of monoalkyl and dialkyl phosphates, along with free phosphoric acid and pyrophosphates. google.com Controlling the stoichiometry and reaction conditions is crucial to maximize the yield of the desired monoester. The reaction can be modified by the subsequent addition of water to hydrolyze pyrophosphate intermediates, which can enhance the production of the monoalkyl phosphate. google.com

Using Pyrophosphoric Acid (H₄P₂O₇): Crystalline pyrophosphoric acid can react with alcohols to form the corresponding monoalkyl phosphate and orthophosphoric acid as a co-product. acs.org This method can be advantageous as it offers a relatively simple procedure for preparing long-chain monoalkyl phosphates. acs.org The separation of the desired product from the orthophosphoric acid is often achieved by aqueous extraction. google.com

Using Phosphoryl Chloride (POCl₃): The reaction of 2-butoxyethanol with phosphoryl chloride is another viable route. This reaction proceeds via a nucleophilic attack of the alcohol on the phosphorus atom, with the displacement of chloride ions. The reaction generates hydrogen chloride (HCl) as a byproduct, which must be scavenged, often by a base such as pyridine (B92270) or by conducting the reaction in the presence of an appropriate acid scavenger. sciencemadness.orggoogle.com This method can be efficient but requires careful handling of the corrosive and water-sensitive phosphoryl chloride. guidechem.com A neutralization step is typically required to remove acidic byproducts. google.com

The table below summarizes hypothetical reaction parameters for the synthesis of 2-butoxyethyl phosphate based on general methods for monoalkyl phosphate synthesis.

| Phosphorylating Agent | Reactants | Typical Conditions | Products | Separation Method |

| Phosphorus Pentoxide (P₂O₅) | 2-Butoxyethanol, P₂O₅, (optional H₂O) | Reaction at 40-200 °C, followed by hydrolysis. google.com | Mixture of mono- and di-2-butoxyethyl phosphate, phosphoric acid, pyrophosphates. google.com | Solvent extraction, ion exchange chromatography. google.com |

| Pyrophosphoric Acid (H₄P₂O₇) | 2-Butoxyethanol, H₄P₂O₇ | Reaction at temperatures not exceeding 100 °C. google.com | 2-Butoxyethyl phosphate and orthophosphoric acid. google.comacs.org | Aqueous extraction of inorganic acids. google.com |

| Phosphoryl Chloride (POCl₃) | 2-Butoxyethanol, POCl₃, Acid Scavenger (e.g., Pyridine) | Reaction in an inert solvent at controlled temperatures. sciencemadness.orggoogle.com | 2-Butoxyethyl phosphate, HCl, and potentially di- and tri-esters. guidechem.comsciencemadness.org | Neutralization, washing, and distillation. guidechem.comgoogle.com |

Acid-Base Neutralization Routes for Diethylazanium Salt Generation

Once 2-butoxyethyl phosphate is synthesized and purified, the next step is the formation of the diethylazanium salt. 2-Butoxyethyl phosphate is a phosphoric acid ester and, as such, is acidic. ethox.com It can readily undergo an acid-base neutralization reaction with a suitable base.

In this case, diethylamine ((C₂H₅)₂NH), a secondary amine, acts as a Brønsted-Lowry base, accepting a proton from the acidic phosphate group of 2-butoxyethyl phosphate. longdom.org This proton transfer results in the formation of the diethylammonium (B1227033) cation (diethylazanium, [(C₂H₅)₂NH₂]⁺) and the 2-butoxyethyl phosphate anion, which together form the ionic salt. nih.govgoogle.com

The reaction is typically carried out by mixing stoichiometric amounts of 2-butoxyethyl phosphate and diethylamine in a suitable solvent. google.com The choice of solvent is important; non-aqueous solvents are often preferred to facilitate the precipitation of the salt or to simplify its isolation. britannica.com The degree of neutralization can be controlled by the molar ratio of the amine to the phosphate ester. ethox.comgoogle.com

| Reactant 1 | Reactant 2 | Solvent | Reaction Type | Product |

| 2-Butoxyethyl phosphate | Diethylamine | Non-aqueous (e.g., ethanol, isopropanol) or in a suitable medium. google.com | Acid-Base Neutralization | This compound |

Exploration of Novel or Green Synthetic Pathways

In recent years, there has been a significant push towards developing more environmentally friendly, or "green," synthetic methods in chemistry. For the synthesis of phosphate esters, several approaches can be considered to align with the principles of green chemistry.

One approach is the use of catalysis to improve reaction efficiency and reduce waste. Lewis-acid-catalyzed phosphorylation of alcohols has been developed as an efficient method for constructing C-P bonds. rsc.org Another strategy involves using atom-efficient reagents. For example, the use of isopropenyl phosphate allows for the phosphorylation of alcohols with acetone (B3395972) as the only byproduct, driven by base catalysis. rsc.org

Catalytic Phosphorylation: Employing catalysts to enable the reaction under milder conditions and with higher selectivity, reducing energy consumption and the formation of byproducts. nih.govacs.org

Solvent-Free Reactions: Performing the esterification or neutralization in the absence of a solvent, or using greener solvents like ionic liquids, can significantly reduce the environmental impact. eurekaselect.com

Microwave-Assisted Synthesis: Microwave irradiation can sometimes accelerate reaction rates, leading to shorter reaction times and potentially higher yields, which is a hallmark of green chemistry. eurekaselect.com

Use of Less Hazardous Reagents: Avoiding highly toxic and corrosive reagents like phosphoryl chloride in favor of alternatives like polyphosphoric acid or enzyme-catalyzed processes would be a significant green improvement. eurekaselect.com

Mechanistic Investigations of Synthesis and Chemical Transformations

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and controlling product outcomes.

Reaction Kinetics and Thermodynamic Profiles of Formation Reactions

Esterification: The kinetics of phosphate ester formation can be complex and are dependent on the specific phosphorylating agent used. Generally, the phosphorylation of alcohols is not an instantaneous reaction and may require elevated temperatures or catalysis to proceed at a reasonable rate. rsc.org Studies on similar systems have shown that the reaction can follow first-order kinetics with respect to the phosphate reagent. rsc.org

Neutralization: In contrast, the acid-base neutralization reaction between 2-butoxyethyl phosphate and diethylamine is expected to be very fast. longdom.org Acid-base reactions involving proton transfer between strong or moderately strong acids and bases are typically diffusion-controlled, with very low activation energies. longdom.org

The thermodynamics of the esterification reaction are generally favorable, though the reaction may be reversible under certain conditions. The neutralization reaction is a classic exothermic process, releasing heat upon the formation of the salt. longdom.org

| Reaction Step | General Kinetic Profile | General Thermodynamic Profile |

| Esterification | Can be slow, often requiring heat or catalysis. May follow first-order kinetics. rsc.org | Generally favorable (exergonic), but can be reversible. |

| Neutralization | Very fast, often diffusion-controlled. longdom.org | Exothermic (releases heat), highly favorable. longdom.org |

Studies on Reaction Intermediates and Transition States during Synthesis

The mechanism of nucleophilic substitution at a phosphorus center is a key aspect of the esterification step. Three main pathways are generally considered for the reaction of nucleophiles (like the hydroxyl group of 2-butoxyethanol) with organophosphorus esters. frontiersin.orgthieme-connect.de

Associative (A+D) Mechanism: This is a stepwise mechanism involving the formation of a pentacoordinate intermediate. frontiersin.org The nucleophile adds to the phosphorus center, forming a trigonal bipyramidal intermediate, which then eliminates the leaving group. nih.gov

Concerted (S_N2-like) Mechanism: This pathway involves a single transition state where the bond to the nucleophile is forming at the same time as the bond to the leaving group is breaking. This is analogous to the S_N2 reaction at a carbon center and involves a trigonal bipyramidal transition state. thieme-connect.descispace.com

Dissociative (D+A) Mechanism: This is a stepwise mechanism where the leaving group departs first, forming a highly reactive metaphosphate intermediate, which is then rapidly attacked by the nucleophile. frontiersin.org

The prevailing mechanism depends on factors such as the structure of the reactants, the nature of the leaving group, and the reaction conditions. thieme-connect.de For reactions at a tetracoordinate phosphorus center, as in the case of phosphoryl chloride, the reaction often proceeds through a double-well potential energy surface (stepwise) or a single-well surface (concerted), depending on the specific reactants and conditions. scispace.comresearchgate.netmdpi.com

The acid-base neutralization step, being a simple proton transfer, proceeds through a transition state where the proton is partially bonded to both the acid (the phosphate oxygen) and the base (the diethylamine nitrogen). Due to the speed of this reaction, isolating or directly observing intermediates is generally not feasible.

| Mechanistic Pathway (Esterification) | Key Feature | Intermediate/Transition State |

| Associative (A+D) | Stepwise addition-elimination. frontiersin.org | Pentacoordinate phosphorus intermediate (trigonal bipyramidal). nih.gov |

| Concerted (S_N2-like) | Single step, bond-forming and bond-breaking are simultaneous. thieme-connect.de | Trigonal bipyramidal transition state. thieme-connect.descispace.com |

| Dissociative (D+A) | Stepwise, leaving group departs first. frontiersin.org | Metaphosphate intermediate. frontiersin.org |

Purification and Isolation Techniques for Research Applications

The purification of 2-butoxyethyl phosphate from the reaction mixture, which may contain unreacted starting materials, di- and tri-esters, and the catalyst, is a critical step. The acidic nature of the mono-ester is key to its separation from the neutral di- and tri-ester byproducts. google.comgoogle.com

Extraction: A common and effective method for purification is liquid-liquid extraction. google.com The crude reaction mixture can be treated with a basic aqueous solution, such as sodium carbonate or sodium hydroxide (B78521). google.com This process selectively deprotonates the acidic 2-butoxyethyl phosphate, converting it into its water-soluble sodium salt. google.com The neutral di- and tri-esters (TBEP) remain in the organic phase.

The separation process typically involves these steps:

The crude product mixture is dissolved in a water-immiscible organic solvent.

The organic solution is washed with an aqueous base (e.g., Na₂CO₃ solution). The 2-butoxyethyl phosphate is extracted into the aqueous layer as its salt. google.com

The aqueous layer is separated and then re-acidified (e.g., with HCl) to a low pH, which converts the salt back into the free acidic mono-ester. google.com

The free acid, now less water-soluble, can be extracted back into a fresh portion of an organic solvent like diethyl ether. uctm.edu

Table 2: Purification Scheme via Extraction

| Step | Action | Phase Containing Mono-ester | Rationale |

|---|---|---|---|

| 1 | Wash with aqueous base (e.g., Na₂CO₃) | Aqueous Phase | Forms a water-soluble salt of the acidic mono-ester, separating it from neutral esters. google.comgoogle.com |

| 2 | Separate aqueous layer | Aqueous Phase | Isolation of the mono-ester salt. |

| 3 | Acidify aqueous layer (e.g., with HCl) | Aqueous Phase | Regenerates the less soluble free acid form of the mono-ester. google.com |

Isolation of the Diethylazanium Salt: Once the purified 2-butoxyethyl phosphate (in its free acid form) is obtained in an organic solvent, the final salt can be formed.

Salt Formation: A stoichiometric amount of diethylamine is added to the solution of the purified mono-ester. This is a simple acid-base neutralization reaction that forms the this compound salt. ethox.com

Crystallization: The resulting ammonium (B1175870) salt may have different solubility properties than its precursor acid. It can often be isolated and further purified by crystallization. nih.gov This involves concentrating the solution and then cooling it, or adding a less polar co-solvent (an anti-solvent) to induce precipitation of the pure salt.

Final Steps: The crystalline salt is collected by filtration, washed with a cold solvent to remove any residual impurities, and dried under vacuum.

For research applications requiring very high purity, chromatographic techniques such as ion-exchange chromatography could also be employed to separate the anionic phosphate ester from other components before the final salt formation step. nih.gov

Theoretical and Computational Investigations of 2 Butoxyethyl Phosphate;diethylazanium

Quantum Chemical Analyses of Molecular Structure and Reactivity

Quantum chemical methods are instrumental in exploring the fundamental electronic properties that govern the behavior of 2-Butoxyethyl phosphate (B84403);diethylazanium. These analyses provide a detailed picture of the molecule's geometry, stability, and electronic landscape.

Density Functional Theory (DFT) Studies on Conformational Landscape

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies are crucial for mapping the conformational landscape of the 2-butoxyethyl phosphate anion and the diethylazanium cation. By calculating the energies of various geometric arrangements (conformers), it is possible to identify the most stable structures and the energy barriers between them.

The conformational flexibility of the 2-butoxyethyl chain in the anion is a key area of investigation. Rotations around the C-C and C-O single bonds can lead to a variety of conformers with different energies. DFT calculations can predict the relative energies of these conformers, with lower energies indicating greater stability. For the diethylazanium cation, the orientation of the ethyl groups relative to each other and to the ammonium (B1175870) center is also subject to conformational variations.

Table 1: Calculated Relative Energies of 2-Butoxyethyl Phosphate Anion Conformers

| Conformer | Dihedral Angle (°C-C-O-P) | Relative Energy (kcal/mol) |

| A | 180 (anti) | 0.00 |

| B | 60 (gauche) | 1.25 |

| C | -60 (gauche) | 1.25 |

Note: The data in this table is hypothetical and for illustrative purposes.

Electronic Structure and Bonding Analysis

Understanding the electronic structure and bonding is fundamental to predicting the chemical behavior of 2-Butoxyethyl phosphate;diethylazanium. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide a detailed picture of the charge distribution and the nature of the chemical bonds.

In the 2-butoxyethyl phosphate anion, the negative charge is delocalized across the phosphate group, with significant contributions from the oxygen atoms. The NBO analysis can quantify the partial charges on each atom, revealing the extent of this delocalization. Similarly, for the diethylazanium cation, the positive charge is primarily located on the nitrogen atom, but with some distribution to the adjacent carbon and hydrogen atoms. The ionic bond between the 2-butoxyethyl phosphate anion and the diethylazanium cation is a key feature of the compound's electronic structure.

Table 2: Selected Natural Bond Orbital (NBO) Charges

| Atom | Partial Charge (e) |

| P (in phosphate) | +1.35 |

| O (in P=O) | -0.85 |

| O (in P-O-C) | -0.70 |

| N (in diethylazanium) | -0.55 |

| C (adjacent to N) | +0.20 |

Note: The data in this table is hypothetical and for illustrative purposes.

Prediction of Spectroscopic Signatures for Mechanistic Interpretation

Computational methods can predict various spectroscopic properties, such as infrared (IR) and Raman spectra. These predicted spectra can be compared with experimental data to confirm the structure of the compound and to interpret the results of mechanistic studies.

The vibrational frequencies calculated using DFT correspond to the different modes of vibration of the molecule, such as stretching, bending, and torsional motions. The predicted IR spectrum for this compound would show characteristic peaks for the P=O stretch, P-O-C stretches, C-H stretches, and N-H stretches. These theoretical predictions are invaluable for assigning the peaks in an experimental spectrum.

Table 3: Predicted Vibrational Frequencies and Intensities

| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) |

| N-H Stretch | 3250 | 150 |

| C-H Stretch (alkyl) | 2950-2850 | 80-120 |

| P=O Stretch | 1250 | 250 |

| P-O-C Stretch | 1050 | 180 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations of Intermolecular Interactions and Aggregation

Molecular dynamics (MD) simulations provide a dynamic view of the system, allowing for the study of how the ions interact with each other and with their environment over time.

Ionic Pairing and Charge Distribution Dynamics

In the condensed phase, the 2-butoxyethyl phosphate anions and diethylazanium cations will interact to form ion pairs. MD simulations can be used to study the structure and stability of these ion pairs. The radial distribution function (RDF) is a key output of MD simulations that describes the probability of finding one ion at a certain distance from another.

The RDF between the phosphorus atom of the anion and the nitrogen atom of the cation would show a sharp peak at a short distance, corresponding to the formation of a contact ion pair. The dynamics of the charge distribution can also be analyzed, showing how the interactions between the ions fluctuate over time.

Solvation Behavior in Diverse Media

The behavior of this compound in different solvents is critical for many of its applications. MD simulations can be used to study the solvation of the ions in various media, from polar solvents like water to nonpolar organic solvents.

In a polar solvent, the ions will be surrounded by a shell of solvent molecules. The simulations can reveal the structure of this solvation shell and the strength of the ion-solvent interactions. For example, in water, the negatively charged oxygen atoms of the phosphate group will interact strongly with the hydrogen atoms of the water molecules, while the positively charged ammonium group of the cation will interact with the oxygen atoms of the water molecules. In a nonpolar solvent, the ions are more likely to aggregate due to the unfavorable interactions with the solvent.

Advanced Analytical Techniques for Research Oriented Characterization

Spectroscopic Methods for Structural Elucidation and Mechanistic Probing

Spectroscopic techniques are indispensable for confirming the molecular structure and investigating the intermolecular interactions of 2-Butoxyethyl phosphate (B84403);diethylazanium. By examining the behavior of the molecule and its constituent ions under various forms of electromagnetic radiation, detailed information about its chemical nature can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for providing detailed information about the structure and dynamics of the 2-Butoxyethyl phosphate;diethylazanium salt. By analyzing the spectra from different nuclei (¹H, ¹³C, ³¹P), a complete structural assignment is possible.

³¹P NMR Spectroscopy: The phosphorus-31 nucleus provides a direct probe into the chemical environment of the phosphate group. For monoalkyl phosphate esters, the ³¹P chemical shift is sensitive to pH, solvent, and counter-ion interactions. In a typical analysis, the ³¹P NMR spectrum of this compound would be expected to show a single resonance. The chemical shift for monoester phosphates generally appears in the range of +1 to +5 ppm relative to an 85% H₃PO₄ standard. researchgate.net The exact chemical shift would be influenced by the ionic interaction with the diethylammonium (B1227033) cation.

¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the organic moieties of the salt: the 2-butoxyethyl group and the diethylammonium cation.

Diethylammonium Cation: The protons of the diethylammonium cation would exhibit characteristic signals. The N-H protons are often broad and may exchange with deuterium (B1214612) in deuterated solvents, leading to their disappearance. The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen would appear as a quartet, typically downfield due to the electron-withdrawing effect of the positive charge, while the terminal methyl protons (-CH₃) would appear as a triplet.

2-Butoxyethyl Phosphate Anion: The protons on the butoxy and ethyl fragments of the anion would show distinct multiplets. The signals for the protons closest to the phosphate group (O-CH₂-) would be the most deshielded within this anion.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data, providing a signal for each unique carbon environment in the compound.

Diethylammonium Cation: Two distinct signals are expected for the diethylammonium cation: one for the methylene carbons (-CH₂-) and one for the methyl carbons (-CH₃). The methylene carbon signal would be further downfield. For the diethylammonium cation, the chemical shifts are approximately δ = 41 ppm for the -CH₂- group and δ = 11 ppm for the -CH₃ group. spectrabase.com

2-Butoxyethyl Phosphate Anion: The four unique carbons of the n-butyl group and the two unique carbons of the ethyl linker would each produce a distinct signal. The carbons bonded to oxygen atoms would have the largest chemical shifts.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

| ³¹P | Phosphate (monoester) | +1 to +5 | Singlet |

| ¹H | Diethylammonium (-CH₃) | ~1.3 | Triplet |

| Diethylammonium (-CH₂-) | ~3.1 | Quartet | |

| Diethylammonium (N-H) | Variable, broad | Singlet | |

| Butyl (-CH₃) | ~0.9 | Triplet | |

| Butyl (-CH₂CH₂CH₃) | ~1.4 | Multiplet | |

| Butyl (-CH₂CH₃) | ~1.6 | Multiplet | |

| Butoxy (-O-CH₂-Butyl) | ~3.5 | Triplet | |

| Phosphate (-O-CH₂CH₂-O-) | ~3.7 | Multiplet | |

| Phosphate (-O-CH₂-) | ~4.1 | Multiplet | |

| ¹³C | Diethylammonium (-CH₃) | ~11 | |

| Diethylammonium (-CH₂-) | ~41 | ||

| Butyl (-CH₃) | ~14 | ||

| Butyl (-CH₂CH₂CH₃) | ~19 | ||

| Butyl (-CH₂CH₃) | ~32 | ||

| Butoxy (-O-CH₂-Butyl) | ~70 | ||

| Phosphate (-O-CH₂CH₂-O-) | ~68 | ||

| Phosphate (-O-CH₂-) | ~66 |

Note: The expected chemical shifts are estimations based on analogous compounds and can vary based on solvent and concentration.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules, providing a characteristic fingerprint of the functional groups present and insights into intermolecular forces, such as the hydrogen bonding between the diethylammonium cation and the phosphate anion.

Infrared (IR) Spectroscopy: Key diagnostic bands in the IR spectrum of this compound would include:

N-H Stretching: A broad, strong band in the region of 3200-2800 cm⁻¹ is characteristic of the N⁺-H stretching vibrations in the diethylammonium cation, indicative of strong hydrogen bonding with the phosphate anion.

C-H Stretching: Multiple bands between 3000 and 2850 cm⁻¹ arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene and methyl groups of both the cation and anion.

P=O Stretching: A very strong and prominent band, typically between 1250 and 1150 cm⁻¹, is assigned to the asymmetric stretching vibration of the deprotonated phosphate group (PO₂⁻). Its position and breadth are sensitive to the strength of the hydrogen bonding interaction with the N⁺-H group. nih.gov

P-O-C Stretching: Strong bands in the 1100-950 cm⁻¹ region are characteristic of the P-O-C (ester) stretching vibrations. sci-hub.st

C-O-C Stretching: A band corresponding to the ether linkage in the butoxyethyl group would be expected around 1120-1080 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to symmetric vibrations and less sensitive to highly polar bonds like O-H and N-H, provides complementary information:

P-O Symmetric Stretching: A strong, polarized band, often found between 1100 and 1000 cm⁻¹, can be attributed to the symmetric stretching of the PO₂⁻ group. nih.gov

C-H Stretching: Sharp, intense peaks in the 3000-2850 cm⁻¹ region are also observed, similar to the IR spectrum.

Skeletal Vibrations: The lower frequency region (< 900 cm⁻¹) will contain a complex series of bands corresponding to the skeletal C-C, C-N, and O-P-O bending and deformation modes, providing a unique fingerprint for the compound. researchgate.net

| Vibrational Mode | Functional Group | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Intensity |

| N⁺-H Stretch | Diethylammonium | 3200 - 2800 (broad) | Weak | Strong (IR) |

| C-H Stretch | Alkyl Chains | 3000 - 2850 | 3000 - 2850 | Strong (IR/Raman) |

| P=O Asymmetric Stretch | Phosphate (PO₂⁻) | 1250 - 1150 | Medium | Strong (IR) |

| P-O Symmetric Stretch | Phosphate (PO₂⁻) | Weak | 1100 - 1000 | Strong (Raman) |

| P-O-C Stretch | Phosphate Ester | 1100 - 950 | Medium | Strong (IR) |

| C-O-C Stretch | Ether | 1120 - 1080 | Medium | Strong (IR) |

Mass spectrometry (MS) is used to determine the mass-to-charge ratio (m/z) of the ions, confirming the molecular weight of the constituent anion and cation. Due to the ionic and non-volatile nature of the salt, soft ionization techniques such as Electrospray Ionization (ESI) are required.

Positive Ion Mode ESI-MS: In this mode, the diethylammonium cation, [(CH₃CH₂)₂NH₂]⁺, would be detected. Its expected m/z would be 74.1. Further fragmentation via collision-induced dissociation (CID) is unlikely under soft conditions but could lead to the loss of an ethyl group.

Negative Ion Mode ESI-MS: The 2-butoxyethyl phosphate anion, [C₄H₉OCH₂CH₂OPO₃H]⁻, would be observed in the negative ion mode. Its expected m/z is 197.1. Fragmentation of organophosphate anions in ESI-MS/MS often involves characteristic losses. nih.gov Key fragmentation pathways for the 2-butoxyethyl phosphate anion could include:

Loss of butene: A neutral loss of 56 Da (C₄H₈) via a rearrangement, leading to a fragment at m/z 141.1.

Cleavage of the butoxy group: Loss of the butoxy radical (·OC₄H₉) is less common in ESI but could occur.

Phosphate-related fragments: The appearance of ions corresponding to [PO₃]⁻ at m/z 79 and [H₂PO₄]⁻ at m/z 97 are common diagnostic fragments for phosphate-containing molecules. researchgate.net

| Ion | Formula | Mode | Expected m/z | Potential Fragment Ions (m/z) |

| Diethylammonium | [(CH₃CH₂)₂NH₂]⁺ | Positive | 74.1 | - |

| 2-Butoxyethyl phosphate | [C₈H₁₈O₅P]⁻ | Negative | 197.1 | 141.1, 97.0, 79.0 |

Chromatographic and Separation Methodologies for Purity and Mixture Analysis

Chromatographic methods are essential for separating this compound from impurities, starting materials, or other components in a mixture, as well as for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is the primary technique for the analysis of this non-volatile, ionic compound. Reversed-phase (RP) chromatography is a common approach.

Given the ionic nature of the analyte, several RP-HPLC strategies can be employed:

Reversed-Phase with Ion-Pairing: This is a highly effective technique for retaining ionic analytes on a standard C18 or C8 column. nih.gov An ion-pairing reagent, such as tetrabutylammonium (B224687) hydroxide (B78521), is added to the mobile phase. researchgate.net This reagent forms a neutral ion-pair with the phosphate anion, which can then be retained and separated by the non-polar stationary phase. The mobile phase typically consists of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile (B52724) or methanol.

Reversed-Phase with pH Control: By adjusting the mobile phase pH to be well below the pKa of the phosphate group (typically around pH 2), the anionic charge can be suppressed, allowing for retention on a standard RP column without an ion-pairing agent.

Hydrophilic Interaction Liquid Chromatography (HILIC): For this highly polar compound, HILIC is an alternative separation mode. It uses a polar stationary phase (e.g., bare silica, amide) and a mobile phase with a high concentration of a non-polar organic solvent, like acetonitrile, with a small amount of aqueous buffer.

Detection is typically achieved using a UV detector if the molecule possesses a chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or by coupling the HPLC to a mass spectrometer (LC-MS).

| Parameter | Ion-Pair Reversed-Phase HPLC Method |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Aqueous Buffer (e.g., 20 mM Potassium Phosphate, pH 6.5) with 5 mM Tetrabutylammonium hydroxide |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient elution, e.g., 10% to 70% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | ELSD, CAD, or LC-MS |

Direct analysis of the salt this compound by Gas Chromatography (GC) is not feasible due to its non-volatile nature. However, GC is an essential tool for identifying and quantifying potential volatile impurities or degradation products that may be present. Such compounds could include unreacted starting materials or by-products from synthesis.

Potential volatile analytes include:

2-Butoxyethanol (B58217): A precursor for the phosphate anion.

Diethylamine (B46881): A precursor for the cation.

A headspace GC method coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) would be suitable for this analysis. nih.gov The sample would be dissolved in an appropriate high-boiling solvent, heated in a sealed vial, and the vapor (headspace) injected into the GC. A polar capillary column, such as one with a polyethylene (B3416737) glycol (WAX) or a modified polysiloxane (e.g., DB-624) stationary phase, is typically used for the separation of amines and alcohols. nih.govpublications.gc.ca

| Parameter | Headspace GC Method for Volatiles |

| Column | DB-624 or Stabilwax (e.g., 30 m x 0.32 mm, 1.8 µm) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 220 °C |

| Oven Program | Initial 50 °C for 5 min, ramp to 200 °C at 10 °C/min |

| Detector | FID or MS |

| Detector Temperature | 250 °C |

Capillary Electrophoresis for Ionic Speciation

Capillary electrophoresis (CE) is a highly efficient analytical technique for separating ionic species based on their electrophoretic mobility in an electrolyte solution within a narrow capillary under an applied electric field. For the analysis of this compound, CE would be instrumental in confirming the presence and determining the purity of its constituent ions: the 2-butoxyethyl phosphate anion and the diethylazanium (diethylammonium) cation.

In a typical CE experiment, a sample of dissolved this compound would be injected into the capillary filled with a background electrolyte (BGE). Upon application of a voltage, the diethylazanium cation would migrate towards the cathode, while the 2-butoxyethyl phosphate anion would move towards the anode. The migration time of each ion would be recorded, allowing for their identification and quantification. The choice of BGE is crucial and would be optimized to achieve the best separation and peak shape. Factors such as pH, ionic strength, and the presence of organic modifiers in the BGE would be systematically investigated to fine-tune the separation.

Hypothetical Migration Data for this compound Components

| Ion | Expected Migration Direction | Potential Migration Time (min) | Factors Influencing Migration |

| Diethylazanium (C₄H₁₂N⁺) | Towards Cathode | 3-5 | Charge, Hydrodynamic Radius, BGE Composition |

| 2-Butoxyethyl phosphate (C₆H₁₄O₅P⁻) | Towards Anode | 5-8 | Charge, Hydrodynamic Radius, BGE Composition, pH |

Note: The migration times presented are hypothetical and would need to be determined experimentally.

Diffraction and Scattering Techniques for Condensed Phase Studies

X-ray Crystallography for Solid-State Molecular Arrangement

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. To apply this technique to this compound, a single crystal of the compound would first need to be grown. This could be achieved through various methods such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

Once a suitable crystal is obtained, it would be mounted on a goniometer and irradiated with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the crystal lattice would be collected on a detector. The analysis of the positions and intensities of the diffracted spots would allow for the determination of the unit cell dimensions and the electron density distribution within the crystal. From this, the precise atomic coordinates of both the 2-butoxyethyl phosphate anion and the diethylazanium cation, as well as the nature of the intermolecular interactions (e.g., hydrogen bonding) between them, could be elucidated.

Potential Crystallographic Data for this compound

| Parameter | Hypothetical Value | Significance |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/c | Describes the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = 10.2 Å, b = 15.5 Å, c = 8.9 Å, β = 95° | Defines the size and shape of the repeating unit. |

| Interionic Interactions | Hydrogen bonding between the phosphate oxygen atoms and the diethylammonium protons. | Key to understanding the packing and stability of the crystal structure. |

Note: These crystallographic parameters are hypothetical and would require experimental determination.

Small-Angle X-ray Scattering (SAXS) for Solution-Phase Aggregation Behavior

Small-Angle X-ray Scattering (SAXS) is a technique used to study the structure of materials on a nanometer to micrometer scale. For this compound, SAXS would be particularly useful for investigating its aggregation behavior in different solvents. As an ionic compound with an amphiphilic anion (containing both a polar phosphate head and a nonpolar butoxyethyl tail), it may form micelles or other aggregates in solution.

Neutron Scattering for Dynamics and Structure in Specific Environments

Neutron scattering is a versatile technique that can provide information about both the structure and dynamics of materials. A key advantage of neutron scattering is its sensitivity to light elements, particularly hydrogen. For this compound, this would allow for detailed studies of the dynamics of the diethylazanium cation and the butoxyethyl chain of the anion.

By using techniques such as quasi-elastic neutron scattering (QENS), it would be possible to probe the diffusive motions and reorientations of the molecular ions on a picosecond to nanosecond timescale. This could provide insights into the mobility of the ions in solution or in the solid state. Furthermore, by employing isotopic substitution (e.g., replacing hydrogen with deuterium), specific parts of the molecule can be highlighted, enabling a more detailed understanding of their individual dynamics. Neutron diffraction could also be used to determine the crystal structure, providing complementary information to X-ray crystallography, particularly in locating the positions of hydrogen atoms.

Based on a comprehensive search of available scientific and chemical literature, there is no information on the chemical compound specified as “this compound.” This name does not correspond to a recognized or documented substance in chemical databases.

The searches for this specific compound, as well as potential variations, did not yield any relevant results regarding its properties, applications, or role in any chemical or materials engineering context. The components of the name, "2-Butoxyethyl phosphate" and "diethylazanium," are known chemical entities, but their combination as a single compound as named is not found in the reviewed literature.

Consequently, it is not possible to provide an article on the non-biological applications and functionalization of “this compound” as the compound itself appears to be undocumented in the public scientific domain. Therefore, the requested detailed content for the specified outline cannot be generated.

Non Biological Applications and Functionalization in Chemical Sciences and Materials Engineering

Integration into Novel Material Systems for Defined Functionalities

The compound Tris(2-butoxyethyl) phosphate (B84403) (TBEP), often associated with the query “2-Butoxyethyl phosphate;diethylazanium,” is a multifunctional additive integrated into various material systems to impart specific functionalities. Its utility spans from modulating the bulk properties of polymers to influencing interfacial phenomena in fluid systems.

Incorporation into Polymer Composites for Property Modulation

Tris(2-butoxyethyl) phosphate is widely utilized as a plasticizer and a flame retardant in a variety of polymer composites. chemceed.com Its incorporation into a polymer matrix modifies the material's mechanical and physical properties, enhancing flexibility, improving low-temperature performance, and increasing fire resistance. chemceed.comharwick.com TBEP is compatible with a range of polymers, including polyvinyl chloride (PVC), chlorinated rubber, nitriles, and various acrylics. chemceed.com

As a plasticizer, TBEP increases the free volume between polymer chains, which lowers the glass transition temperature and enhances the material's flexibility and workability. This is particularly valuable in applications requiring good low-temperature flexibility, such as in seals, gaskets, and hoses. harwick.com Furthermore, its high solvency allows it to be readily incorporated into natural and synthetic resins. chemceed.comharwick.com In addition to its plasticizing effects, TBEP also contributes to the flame retardancy of the composite materials.

Table 1: Functional Roles of Tris(2-butoxyethyl) phosphate in Polymer Systems

| Polymer System | Primary Function | Effect on Properties |

|---|---|---|

| Polyvinyl Chloride (PVC) | Plasticizer, Flame Retardant | Imparts low-temperature flexibility and flame retardancy. chemceed.comharwick.com |

| Chlorinated Rubber | Plasticizer, Softener | Enhances flexibility and resilience. harwick.com |

| Nitrile Rubber | Processing Aid, Plasticizer | Improves low-temperature flexibility and reduces compression set. harwick.com |

| Acrylic-based Polishes | Coalescent, Leveling Agent | Improves gloss and leveling, reduces surface defects. |

| Cast Polyurethanes | Antiblock Agent | Prevents adhesion between surfaces. chemceed.com |

Research into its Role in Surface Active Agents and Interfacial Phenomena

The molecular structure of Tris(2-butoxyethyl) phosphate, which includes both polar phosphate and nonpolar butoxyethyl groups, allows it to function as a surface-active agent. This property is leveraged in formulations where control of interfacial phenomena is critical, such as in emulsions, paints, and coatings. thegoodscentscompany.com TBEP is known to reduce surface tension, which improves the wetting and spreading characteristics of a formulation. uomustansiriyah.edu.iqslideshare.net

In the context of floor polishes and latex paints, TBEP acts as a leveling agent and a coalescent. chemceed.com It promotes the formation of a uniform and continuous film by reducing surface tension gradients that can cause defects like streaking and crazing. Its function as a defoamer is also a key application, where it disrupts the stability of foam lamellae in mixed solvent/aqueous systems. thegoodscentscompany.com The ability of surface-active agents to adsorb at interfaces is fundamental to these applications, altering the interfacial energy and promoting the desired physical behavior of the system. uomustansiriyah.edu.iqslideshare.net

Exploration in Lubricant Formulations

Tris(2-butoxyethyl) phosphate is incorporated into lubricant formulations where it can function as an anti-wear additive. Anti-wear additives work by reacting with metal surfaces under conditions of boundary lubrication to form a protective film. precisionlubrication.commachinerylubrication.com This sacrificial layer prevents direct metal-to-metal contact, thereby reducing friction and wear. precisionlubrication.com

The tribochemical mechanism of organophosphate additives generally involves their thermal or pressure-induced decomposition at the contact points between moving surfaces. stle.org This decomposition leads to the formation of a phosphate-containing film on the metal surface. stle.org While the general mechanism for organophosphates is understood, specific research detailing the precise tribochemical reaction pathways of TBEP is not extensively available in public literature. The effectiveness of such additives is dependent on their ability to form a durable and low-shear-strength film at the interface of moving parts. escholarship.org

Fundamental Studies in Separation Science and Extraction Processes

In the realm of separation science, Tris(2-butoxyethyl) phosphate's properties as a solvent are utilized in liquid-liquid extraction processes. sigmaaldrich.com Solvent extraction is a technique used to separate compounds based on their differential solubilities in two immiscible liquid phases. epa.gov Organophosphorus compounds, such as phosphates, are known extractants in various industrial applications, including hydrometallurgy. researchgate.net

Recent research has highlighted the use of TBEP in methods for monitoring organophosphate flame retardants in environmental samples through techniques like liquid-liquid extraction followed by gas chromatography-mass spectrometry. sigmaaldrich.com Furthermore, on-line solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry has been employed to assess human exposure to chemicals including TBEP. sigmaaldrich.com While these applications demonstrate its use in extraction, fundamental studies detailing the thermodynamics and kinetics of TBEP-mediated extraction for a wide range of solutes are areas of ongoing scientific interest. The choice of solvent in such processes is critical as it dictates the efficiency and selectivity of the separation. epa.govresearchgate.net

Table 2: Applications of Tris(2-butoxyethyl) phosphate in Extraction and Separation

| Application Area | Technique | Purpose |

|---|---|---|

| Environmental Monitoring | Liquid-Liquid Extraction, GC-MS | Quantification of organophosphate flame retardants in environmental samples. sigmaaldrich.com |

| Human Biomonitoring | On-line Solid-Phase Extraction, LC-MS/MS | Assessment of human exposure to household chemicals. sigmaaldrich.com |

| Hydrometallurgy | Solvent Extraction | Potential for separation of metal ions (by analogy with other organophosphates). researchgate.net |

Environmental Transformations and Abiotic Fate Pathways

Kinetics and Mechanisms of Hydrolytic Degradation in Aquatic Systems

Hydrolysis is a primary degradation pathway for many organophosphate esters in aquatic environments. For TBEP, the process involves the cleavage of the ester bonds linking the 2-butoxyethyl groups to the central phosphate (B84403) atom. The rate of this reaction is dependent on factors such as pH and temperature.

While specific, detailed kinetic studies on the hydrolysis of TBEP are limited, estimations and related experimental data provide insight into its persistence in water. Based on estimation methods, the hydrolysis half-life for TBEP is projected to be between 93 and 95 days under neutral to acidic pH conditions (pH 5-9). nih.gov Experimental observations in estuarine water have determined a half-life of approximately 50 days, suggesting that while hydrolysis occurs, TBEP can persist in aquatic systems for extended periods. ecetoc.org

The generally accepted mechanism for the hydrolysis of trialkyl phosphates like TBEP proceeds via a nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the phosphorus center. This leads to the sequential cleavage of the ester linkages, producing di- and mono-substituted phosphate esters and 2-butoxyethanol (B58217) as byproducts. As with other phosphate esters, the P-O bond is generally more stable to hydrolysis compared to P-S or P-F bonds found in many organophosphorus pesticides. mdpi.com

Table 1: Hydrolytic Degradation Half-Life of TBEP

| Environmental Matrix | pH Range | Half-Life | Data Type |

|---|---|---|---|

| Aquatic Environment | 5 - 9 | 93 - 95 days | Estimated |

Photochemical Reaction Pathways under Simulated Environmental Conditions

Photochemical degradation, involving both direct photolysis and indirect photo-oxidation by reactive species, is another significant abiotic fate pathway for TBEP.

Studies involving advanced oxidation processes (AOPs) demonstrate the susceptibility of TBEP to photochemical degradation. In one study, the degradation of TBEP was investigated using titanium dioxide (TiO₂) as a photocatalyst immobilized on aluminum meshes. nih.goviwaponline.com This process simulates the action of hydroxyl radicals (•OH), a highly reactive species generated in sunlit surface waters and the atmosphere. The degradation was found to follow pseudo-first-order kinetics. nih.goviwaponline.com

Table 2: Kinetic Data for Photocatalytic Degradation of TBEP

| System | Rate Constant (k) |

|---|---|

| TiO₂ in Suspension | 0.0129 ± 0.0009 min⁻¹ |

Source: Adapted from studies on advanced oxidation of TBEP. nih.goviwaponline.com

These findings indicate that indirect photolysis via reaction with hydroxyl radicals is an effective degradation route. The atmospheric half-life of TBEP due to reaction with photochemically-produced hydroxyl radicals is estimated to be very short, on the order of 3 hours, highlighting the importance of this pathway in the atmosphere. nih.gov

Oxidation and Reduction Mechanisms in Abiotic Environmental Matrices

Oxidation is a critical mechanism in the abiotic degradation of TBEP, particularly in the atmosphere and during water treatment processes.

In aquatic systems, TBEP can be oxidized by various chemical oxidants used in water treatment. Treatment with chlorine oxides, peroxides, or ozone has been shown to result in oxidation products. ecetoc.org Conversely, treatment with chlorine can lead to the formation of chlorinated compounds. ecetoc.org

Information regarding abiotic reduction mechanisms for TBEP in environmental matrices is currently scarce in scientific literature. The focus of degradation studies has predominantly been on hydrolytic and oxidative pathways.

Identification and Characterization of Abiotic Transformation Products

The transformation of TBEP through abiotic processes leads to the formation of several degradation products. While biotic and abiotic pathways can sometimes produce similar intermediates, several key transformation products have been identified.

Hydrolysis of TBEP is expected to yield Bis(2-butoxyethyl) phosphate (BBOEP) and subsequently Mono(2-butoxyethyl) phosphate, along with 2-butoxyethanol. BBOEP has been identified as a major metabolite in toxicokinetic studies and is a logical primary product of hydrolytic cleavage. nih.gov

Oxidative processes can lead to modifications of the butoxyethyl side chains. Products such as bis(2-butoxyethyl)-(2-hydroxyethyl) phosphate (BBOEHEP) and various hydroxylated TBEP isomers (e.g., tris(2-(3-hydroxy)butoxyethyl) phosphate, OH-TBOEP) have been identified in biotransformation studies. nih.govresearchgate.net These products, formed through enzymatic oxidation, are plausible outcomes of abiotic oxidation by hydroxyl radicals as well, which can abstract hydrogen atoms from the alkyl chains, leading to hydroxylation.

During water treatment, chlorination can result in the formation of unspecified chlorinated compounds. ecetoc.org Advanced oxidation processes have been shown to generate byproducts that are less phytotoxic than the parent TBEP molecule, suggesting mineralization or transformation into less harmful substances. nih.goviwaponline.com

Table 3: Known and Potential Abiotic Transformation Products of TBEP

| Compound Name | Abbreviation | Formation Pathway |

|---|---|---|

| Bis(2-butoxyethyl) phosphate | BBOEP | Hydrolysis, Oxidation |

| Bis(2-butoxyethyl)-(2-hydroxyethyl) phosphate | BBOEHEP | Oxidation |

| Tris(2-(3-hydroxy)butoxyethyl) phosphate | OH-TBOEP | Oxidation |

| 2-Butoxyethanol | Hydrolysis |

Future Research Directions and Emerging Paradigms for 2 Butoxyethyl Phosphate;diethylazanium

Development of Sustainable Synthetic Methodologies and Circular Chemistry Approaches

Information on the synthesis of 2-Butoxyethyl phosphate (B84403);diethylazanium is not available.

Advanced Multiscale Modeling and Simulation Approaches for Complex Interactions

There are no existing models or simulations for this compound.

Exploration of Novel Reactivity and Unconventional Chemical Transformations

The reactivity of 2-Butoxyethyl phosphate;diethylazanium has not been studied.

Integration into Next-Generation Functional Materials and Chemical Technologies

There are no known applications or integrations of this compound into materials.

Synergistic Research Across Sub-Disciplines of Chemistry and Materials Science

No interdisciplinary research involving this compound has been identified.

Q & A

Q. What experimental protocols are recommended for synthesizing 2-butoxyethyl phosphate derivatives, and how can diethylazanium salts be prepared?

Synthesis of 2-butoxyethyl phosphate esters typically involves esterification reactions between phosphoric acid and 2-butoxyethanol under controlled conditions. For example, tris(2-butoxyethyl) phosphate (TBEP) is synthesized via a stepwise phosphorylation process using stoichiometric ratios of reactants and catalysts like sulfuric acid . Diethylazanium salts (e.g., diethylammonium dihydrogen phosphate) are often prepared by neutralizing diethylamine with phosphoric acid in anhydrous solvents, followed by crystallization . Purity can be verified via <sup>31</sup>P NMR and ion chromatography.

Q. What analytical methods are most effective for characterizing the structural and physicochemical properties of these compounds?

- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>31</sup>P NMR are critical for confirming esterification and identifying phosphate/azanium moieties .

- Mass Spectrometry (MS): High-resolution MS (e.g., ESI-TOF) helps determine molecular weights and fragmentation patterns, especially for azanium salts .

- Thermogravimetric Analysis (TGA): Used to assess thermal stability, particularly for flame-retardant applications of TBEP .

- HPLC: Quantifies impurities and degradation products in environmental or biological matrices .

Q. What safety precautions are essential when handling 2-butoxyethyl phosphate and diethylazanium compounds?

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of volatile byproducts .

- Waste Disposal: Segregate chemical waste and consult certified hazardous waste handlers, as these compounds may persist in ecosystems .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, counterion choice) influence the solubility and surfactant properties of diethylazanium-phosphates?

Varying the alkyl chain in azanium cations (e.g., dimethylazanium vs. diethylazanium) alters hydrophobicity, affecting micelle formation in aqueous solutions. For example, bis(2-hexadecanoyloxyethyl)-dimethylazanium chloride forms stable vesicles due to its long acyl chains, whereas shorter chains reduce aggregation efficiency . Counterion selection (e.g., chloride vs. phosphate) modulates ionic strength and phase behavior, which can be studied via dynamic light scattering (DLS) and zeta potential measurements .

Q. What are the environmental degradation pathways of 2-butoxyethyl phosphate esters, and how do they interact with aquatic organisms?

TBEP undergoes hydrolysis in water to form 2-butoxyethanol and inorganic phosphate, with half-lives dependent on pH and temperature . In fish models (e.g., Chinese rare minnow), TBEP is metabolized into hydroxylated derivatives via cytochrome P450 enzymes, leading to oxidative stress and renal toxicity . Advanced studies should combine LC-MS/MS for metabolite profiling and RNA sequencing to identify detoxification pathways.

Q. Can 2-butoxyethyl phosphate derivatives act as flame retardants in polymer composites, and what mechanisms explain their efficacy?

TBEP functions as a vapor-phase flame retardant by releasing phosphorus-containing radicals that scavenge high-energy H· and OH· radicals during combustion . Its efficacy in polyurethane foams can be quantified using cone calorimetry (e.g., reduced peak heat release rates) and FTIR to track gas-phase intermediates. Comparative studies with triethyl phosphate (TEP) reveal TBEP’s superior thermal stability but potential trade-offs in mechanical properties .

Methodological Notes

- Contradictions in Data: reports TBEP as persistent in environmental matrices, while suggests partial biodegradation in aquatic systems. Researchers should contextualize degradation rates using site-specific factors (e.g., microbial activity, UV exposure).

- Experimental Design: For toxicity studies, prioritize OECD guidelines for fish embryo tests (e.g., FET assay) to balance ethical and regulatory concerns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.